Cas no 1332075-63-4 (PI3kδ inhibitor 1)

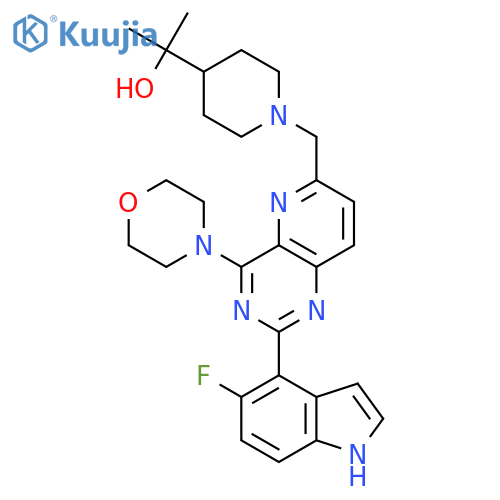

PI3kδ inhibitor 1 structure

商品名:PI3kδ inhibitor 1

CAS番号:1332075-63-4

MF:C28H33FN6O2

メガワット:504.599029302597

CID:836639

PI3kδ inhibitor 1 化学的及び物理的性質

名前と識別子

-

- PI3kδ inhibitor 1

- 2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol

- 2-[1-[[2-(5-fluoro-1H-indol-4-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol

-

- インチ: InChI=1S/C28H33FN6O2/c1-28(2,36)18-8-11-34(12-9-18)17-19-3-5-23-25(31-19)27(35-13-15-37-16-14-35)33-26(32-23)24-20-7-10-30-22(20)6-4-21(24)29/h3-7,10,18,30,36H,8-9,11-17H2,1-2H3

- InChIKey: ONEJEIKQLAZPNN-UHFFFAOYSA-N

- ほほえんだ: CC(O)(C1CCN(CC2=NC3=C(N4CCOCC4)N=C(C5=C(F)C=CC6=C5C=CN6)N=C3C=C2)CC1)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 37

- 回転可能化学結合数: 5

じっけんとくせい

- 密度みつど: 1.32

PI3kδ inhibitor 1 セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

PI3kδ inhibitor 1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC7874-250 mg |

PI3k(delta) inhibitor 1 |

1332075-63-4 | >98% | 250mg |

$1750.0 | 2022-02-28 | |

| DC Chemicals | DC7874-100 mg |

PI3k(delta) inhibitor 1 |

1332075-63-4 | >98% | 100mg |

$900.0 | 2022-02-28 | |

| DC Chemicals | DC7874-100mg |

PI3k(delta) inhibitor 1 |

1332075-63-4 | >98% | 100mg |

$900.0 | 2023-09-15 | |

| DC Chemicals | DC7874-1g |

PI3k(delta) inhibitor 1 |

1332075-63-4 | >98% | 1g |

$3500.0 | 2023-09-15 | |

| Ambeed | A948707-5mg |

PI3kδ inhibitor 1 |

1332075-63-4 | 98+% | 5mg |

$460.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58064-5mg |

PI3kδ inhibitor 1 |

1332075-63-4 | 98% | 5mg |

¥3218.00 | 2023-09-07 | |

| DC Chemicals | DC7874-1 g |

PI3k(delta) inhibitor 1 |

1332075-63-4 | >98% | 1g |

$3500.0 | 2022-02-28 | |

| DC Chemicals | DC7874-250mg |

PI3k(delta) inhibitor 1 |

1332075-63-4 | >98% | 250mg |

$1750.0 | 2023-09-15 | |

| Crysdot LLC | CD31003860-5mg |

PI3k(delta) inhibitor 1 |

1332075-63-4 | 98+% | 5mg |

$251 | 2024-07-18 |

PI3kδ inhibitor 1 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

1332075-63-4 (PI3kδ inhibitor 1) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1332075-63-4)PI3kδ inhibitor 1

清らかである:99%

はかる:5mg

価格 ($):414